molecular formula C49H74O4 B124906 CoQ8 CAS No. 2394-68-5

CoQ8

Cat. No. B124906
CAS RN: 2394-68-5
M. Wt: 727.1 g/mol
InChI Key: ICFIZJQGJAJRSU-SGHXUWJISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CoQ8, also known as ATPase and lipid binding protein, is involved in the biosynthesis of ubiquinone . It is capable of autophosphorylation but not phosphorylation in trans . It localizes to the matrix face of the inner mitochondrial membrane . It is essential for mitochondrial coenzyme Q (CoQ) biosynthesis .


Synthesis Analysis

CoQ8 is involved in the phosphorylation of Coq3, either directly or indirectly, and is considered to be a regulator of the Coq enzyme complex . It supports the integrity of a biosynthetic complex of other CoQ-related proteins .


Molecular Structure Analysis

The structure of human COQ8A has been solved . There are five Coq8-like kinases (ADCK1–5) in humans; ADCK3 is involved in CoQ synthesis .

Scientific Research Applications

COQ8 and Mitochondrial Coenzyme Q Biosynthesis

COQ8, including human COQ8A (ADCK3) and Saccharomyces cerevisiae Coq8p, is part of the UbiB protein family crucial for mitochondrial coenzyme Q (CoQ) biosynthesis. CoQ plays a pivotal role in the electron transport chain in mitochondria. COQ8's ATPase activity, essential for CoQ production, is activated by specific lipids and small molecules, revealing the regulatory mechanisms of this ancient protein family (Reidenbach et al., 2017).

COQ8 Mutations and Ubiquinone Deficiency

Mutations in the CABC1 gene, also known as COQ8 or ADCK3, can lead to ubiquinone deficiency, highlighting the gene's significance in ubiquinone biosynthesis. Patients with such mutations exhibit neurological disorders, including cerebellar atrophy and seizures. Enzymological studies indicate a correlation between these mutations and CoQ10 deficiency, affirming COQ8's role in the pathway (Mollet et al., 2008).

Enhancing CoQ8 Production in E. coli

Studies have shown that manipulating metabolic pathways in E. coli can significantly boost CoQ8 production. Strategies such as blocking competing pathways and co-expression of rate-limiting genes have demonstrated a marked increase in CoQ8 content, providing valuable insights for industrial CoQ production (Xu et al., 2014).

COQ8's Role in Coenzyme Q Biosynthesis

Further research has delved into COQ8's function in coenzyme Q biosynthesis, exploring its potential as an ATPase and its role in stabilizing the CoQ biosynthesis complex. Intragenic suppressor mutations within COQ8 have been identified, providing more understanding of COQ8's function in this crucial pathway (Awad et al., 2020).

COQ8 in Pathogen CoQ Biosynthesis

COQ8 is also involved in the biosynthesis of Coenzyme Q in pathogens like Xanthomonas campestris. This research reveals the potential for designing specific inhibitors to combat infections caused by such pathogens (Zhou et al., 2019).

Future Directions

The development of small-molecule tools promises to lend mechanistic insights into the activities of these widespread and understudied proteins and to offer potential therapeutic strategies for human diseases connected to their dysfunction . The development and characterization of an inhibitor for the archetypal UbiB member COQ8, whose function is essential for coenzyme Q (CoQ) biosynthesis, is a promising future direction .

properties

IUPAC Name

2,3-dimethoxy-5-methyl-6-[(2E,6E,10E,14E,18E,22E,26E)-3,7,11,15,19,23,27,31-octamethyldotriaconta-2,6,10,14,18,22,26,30-octaenyl]cyclohexa-2,5-diene-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C49H74O4/c1-36(2)20-13-21-37(3)22-14-23-38(4)24-15-25-39(5)26-16-27-40(6)28-17-29-41(7)30-18-31-42(8)32-19-33-43(9)34-35-45-44(10)46(50)48(52-11)49(53-12)47(45)51/h20,22,24,26,28,30,32,34H,13-19,21,23,25,27,29,31,33,35H2,1-12H3/b37-22+,38-24+,39-26+,40-28+,41-30+,42-32+,43-34+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICFIZJQGJAJRSU-SGHXUWJISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C(=C(C1=O)OC)OC)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=O)C(=C(C1=O)OC)OC)C/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C49H74O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501317994
Record name Ubiquinone 8
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501317994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

727.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Coenzyme Q8

CAS RN

2394-68-5
Record name Ubiquinone 8
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2394-68-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ubiquinone 8
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002394685
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ubiquinone 8
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501317994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name COENZYME Q8
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CQA993F7P8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
CoQ8
Reactant of Route 2
CoQ8
Reactant of Route 3
Reactant of Route 3
CoQ8
Reactant of Route 4
Reactant of Route 4
CoQ8
Reactant of Route 5
Reactant of Route 5
CoQ8
Reactant of Route 6
CoQ8

Citations

For This Compound
1,160
Citations
CH He, LX Xie, CM Allan, UPC Tran… - Biochimica et Biophysica …, 2014 - Elsevier
… Over-expression of the putative Coq8 kinase in certain coq … Here we show that over-expression of Coq8 in yeast coq null … mass with over-expression of Coq8 in coq3, coq5, coq6, coq7, …
Number of citations: 103 www.sciencedirect.com
LX Xie, M Ozeir, JY Tang, JY Chen, SK Jaquinod… - Journal of Biological …, 2012 - ASBMB
… protein Coq8 in Δcoq strains restores steady state levels of the unstable Coq proteins. Coq8 … activity is essential for the stabilizing effect of Coq8 in the Δcoq strains. This stabilization …
Number of citations: 107 www.jbc.org
LX Xie, EJ Hsieh, S Watanabe, CM Allan… - … et Biophysica Acta (BBA …, 2011 - Elsevier
… coq8 yeast mutants and show that unlike the coq8 null mutant, each maintained normal steady-state levels of the Coq8 … as the coq8 null mutant; thus, we sought to identify coq8 mutants …
Number of citations: 128 www.sciencedirect.com
AG Reidenbach, ZA Kemmerer, D Aydin, A Jochem… - Cell chemical …, 2018 - cell.com
… However, the biochemical activity of COQ8 and its direct role in CoQ … of COQ8 function and of effective small molecules for probing its activity in vivo. Here, we demonstrate that COQ8 …
Number of citations: 61 www.cell.com
L Zhang, T Ashizawa, D Peng - Molecular Genetics & Genomic …, 2020 - Wiley Online Library
Background Primary deficiency of coenzyme Q10 deficiency‐4 (COQ10D4) is an autosomal recessive cerebellar ataxia with mitochondrial respiratory chain disfunction. The main …
Number of citations: 16 onlinelibrary.wiley.com
W Xu, S Yang, J Zhao, T Su, L Zhao… - Journal of Industrial …, 2014 - academic.oup.com
… To study the effects of precursor supplementation on CoQ8 accumulation, optimal concentrations of the precursors were adopted on the grounds of pre-experiments (Online Resource …
Number of citations: 23 academic.oup.com
MJ Acosta, LV Fonseca, MA Desbats, C Cerqua… - … et Biophysica Acta (BBA …, 2016 - Elsevier
… The discovery of the putative kinase Coq8 in yeast, and its … The over-expression of COQ8 in the ∆ COQ8 strains has been shown … Coq8 has been described as an essential kinase for the …
Number of citations: 246 www.sciencedirect.com
HC Yen, WY Yeh, SH Lee, YH Feng, SL Yang - Biochimica et Biophysica …, 2020 - Elsevier
… The efficiency of commercial siRNA duplexes to suppress mRNA levels for PDSS1, PDSS2, COQ2, COQ3, COQ4, COQ6, COQ7, and COQ8 were further tested in this study by …
Number of citations: 18 www.sciencedirect.com
C He - 2015 - escholarship.org
… The over-expression of the putative kinase, Coq8, in some of the yeast coq null mutants, … supplementation or over-expression of Coq8 stabilizes high molecular mass Coq polypeptide …
Number of citations: 0 escholarship.org
AM Awad, A Nag, NVB Pham, MC Bradley… - PloS one, 2020 - journals.plos.org
… I of yeast Coq8. Here we show that long-term cultures of mutants expressing Coq8-A197V … intragenic suppressor mutation within the COQ8 gene. The intragenic suppressors restore …
Number of citations: 5 journals.plos.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.